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Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-propanediamine

Cat. No.: B1293695

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for neopentanediamine (also known as
2,2-dimethyl-1,3-propanediamine). This document is intended to serve as a core reference
for researchers and professionals in drug development and related scientific fields, offering
detailed spectral data, experimental protocols, and a workflow for spectral analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry for neopentanediamine.

Table 1: *H NMR Spectral Data of Neopentanediamine

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

0.86 Singlet 6H 2 x -CHs

1.13 Singlet 4H 2 X -NH:z

2.53 Singlet 4H 2 X -CH2-

Table 2: 13C NMR Spectral Data of Neopentanediamine
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Chemical Shift (ppm) Assighment
25.1 -CHs
36.4 Quaternary C
51.5 CHa-

Table 3: Key IR Absorption Bands of Neopentanediamine

Wavenumber (cm—2)

Intensity

Assignment

3380 - 3280 Strong, Broad N-H Stretch (Amine)
2950 - 2850 Strong C-H Stretch (Alkane)
1590 Medium N-H Bend (Amine)
1470 Medium C-H Bend (Alkane)
1365 Medium C-H Bend (Alkane)

Table 4: Mass Spectrometry Data (Electron lonization) of Neopentanediamine

miz Relative Intensity (%) Assighment

102 5 [M]* (Molecular lon)

85 10 [M - NHs]*

72 40 [M - CH2NH2]*

- 100 [M - CHz2NHz - CHs]* (Base
Peak)

44 85 [CH2NH2]*

30 95 [CH2NHz]*

Experimental Protocols
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Detailed methodologies for the acquisition of the spectral data are provided below. These
protocols are representative of standard analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR Spectroscopy of Neopentanediamine

o Sample Preparation: Approximately 10-20 mg of neopentanediamine was dissolved in 0.5-
0.7 mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS) was
added as an internal standard (6 0.00 ppm).

e Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.
e 'H NMR Acquisition Parameters:
o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Acquisition Time: 4.0 s
e 13C NMR Acquisition Parameters:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Number of Scans: 128
o Relaxation Delay: 2.0 s
o Acquisition Time: 1.5 s

o Data Processing: The raw data was Fourier transformed, and the resulting spectra were
phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Neopentanediamine
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o Sample Preparation: A small drop of neat neopentanediamine was placed directly onto the
diamond crystal of an ATR accessory.

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-
reflection diamond ATR accessory.

e Acquisition Parameters:
o Spectral Range: 4000 - 400 cm™1
o Resolution: 4 cm™t
o Number of Scans: 32

o Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron lonization (EI) Mass Spectrometry of Neopentanediamine

o Sample Introduction: A dilute solution of neopentanediamine in methanol was introduced into
the mass spectrometer via a direct insertion probe or gas chromatography inlet. The sample
was vaporized in the ion source.

 Instrumentation: A quadrupole mass spectrometer operating in electron ionization mode.
 lonization Parameters:

o lonization Energy: 70 eV

o Source Temperature: 200 °C
o Mass Analysis: The instrument was scanned over a mass-to-charge (m/z) range of 10-200.

o Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.

Experimental and Analytical Workflow
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The following diagram illustrates the logical workflow from sample preparation to spectral data
analysis for neopentanediamine.

Neopentanediamine Spectral Analysis Workflow

Sample Preparation
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Neat Liquid Dilute in Methanol

Data Acquisition

NMR Spectrometer (400 MHz) FT-IR Spectrometer with ATR Mass Spectrometer (EI)

Data Anal%sis

Y

CH and 3C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation & Verification

Click to download full resolution via product page
Caption: Workflow for Neopentanediamine Spectral Analysis.

¢ To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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